ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate
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Description
The compound “ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate” is a complex organic molecule. It contains several functional groups, including an imidazole ring, which is a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring, in particular, is a key component of this molecule .Scientific Research Applications
Antimicrobial Applications
Compounds with 1,3,4-oxadiazole and benzimidazole moieties, similar to the specified compound, have been synthesized and tested for their antimicrobial properties. For instance, the synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016). Another study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials, finding moderate inhibitory effects, especially against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).
Corrosion Inhibition
Benzimidazole bearing 1,3,4-oxadiazoles have been assessed for their corrosion inhibition properties on mild steel in sulphuric acid. These derivatives, including similar structures to the specified compound, have demonstrated effective corrosion inhibition through the formation of a protective layer on the steel surface, as indicated by various physicochemical and theoretical studies (P. Ammal et al., 2018).
Anticancer Applications
Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids aimed at evaluating them as anticancer agents has shown promising results. Specific compounds synthesized in this manner exhibited low IC50 values, indicating strong anticancer activity relative to doxorubicin, a commonly used reference anticancer drug (A. Rehman et al., 2018).
Synthesis and Characterization
The synthetic pathways and characterization of these compounds are crucial for understanding their potential applications. Studies have detailed the synthetic routes, including regioselective epoxide ring opening and crystallization processes, to achieve the desired purity and structural integrity for biological evaluation (Xiaoping Hou et al., 2017).
Other Biological Activities
Derivatives containing the 1,3,4-oxadiazole nucleus, similar to the specified compound, have been investigated for various biological activities. This includes studies on antioxidant and antimicrobial activities of novel compounds, demonstrating their potential as therapeutic agents in treating diseases caused by oxidative stress and microbial infections (F. Bassyouni et al., 2012).
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4S/c1-2-30-21(29)27-11-9-14(10-12-27)22-18(28)13-32-20-26-25-19(31-20)8-7-17-23-15-5-3-4-6-16(15)24-17/h3-6,14H,2,7-13H2,1H3,(H,22,28)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAKNRTWXKBADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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